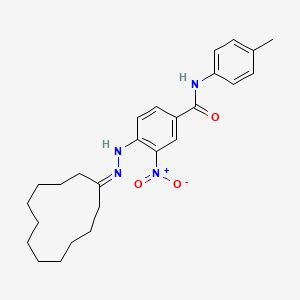![molecular formula C20H15N3O3S B10877844 N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10877844.png)
N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This is achieved by reacting 2-methoxybenzohydrazide with an appropriate aryl aldehyde under acidic conditions to form the oxadiazole ring.
Coupling with thiophene carboxamide: The oxadiazole intermediate is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antidiabetic agent due to its antiglycation properties.
Biological Studies: The compound’s ability to inhibit glycation makes it a candidate for studying diabetic complications.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE exerts its effects involves:
Inhibition of Glycation: The compound inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
Molecular Targets: It targets proteins and sugars involved in the glycation process, preventing the formation of harmful AGEs.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the thiophene moiety.
Thiophene-2-carboxamide derivatives: Similar in structure but may not contain the oxadiazole ring.
Uniqueness
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of oxadiazole and thiophene rings, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-6-3-2-5-15(16)20-22-18(23-26-20)13-8-10-14(11-9-13)21-19(24)17-7-4-12-27-17/h2-12H,1H3,(H,21,24) |
InChI Key |
AMUGHYWRHMOXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
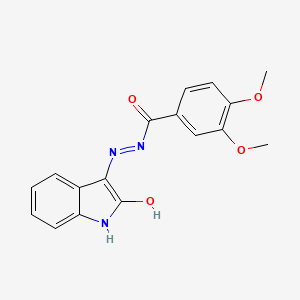
![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
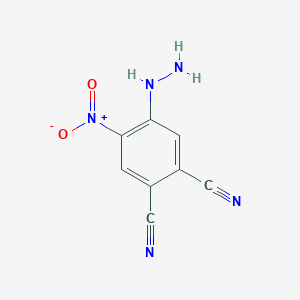
![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)
![4-Bromo-2-{[4-(3-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877791.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)
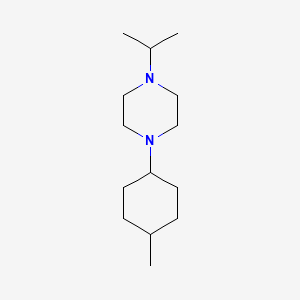
![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
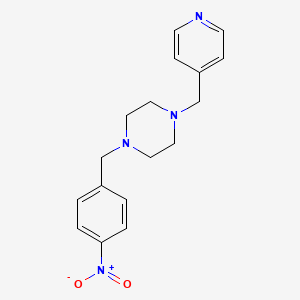
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)
![4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide](/img/structure/B10877835.png)

